2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide
Description
2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide is a pyrimidine-based acetamide derivative featuring a 3-chlorophenyl group and a 2-(azepan-1-yl)-6-methylpyrimidin-4-yl ether moiety. Its structure combines a seven-membered azepane ring with a methyl-substituted pyrimidine core, linked via an acetamide bridge to a 3-chlorophenyl group. This compound is hypothesized to exhibit biological activity related to anti-inflammatory or enzyme inhibition, given structural similarities to reported COX/LOX and iNOS inhibitors .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-14-11-18(23-19(21-14)24-9-4-2-3-5-10-24)26-13-17(25)22-16-8-6-7-15(20)12-16/h6-8,11-12H,2-5,9-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRAOMLRNUEDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the pyrimidine intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrimidine-Based Acetamides
- L868-1087 (2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide): Substituent: 3-methoxyphenyl vs. 3-chlorophenyl in the target compound. Molecular Formula: C20H26N4O3 (MW: 370.45) vs. C20H25ClN4O2 (estimated MW: 413.89 for the target).
- Compound 7 (): Structure: 2-(4-((6-(3-Chlorophenyl)-2-ethylpyrimidin-4-yl)amino)phenyl)acetamide. Key Differences: Ethyl-pyrimidine and anilino linkage vs. azepane-pyrimidine and ether-oxygen linkage in the target. Synthesis Yield: 31%, suggesting synthetic challenges for pyrimidine-acetamide derivatives .
Pyrrolo[3,4-d]pyridazinone Derivatives ()
- 5c, 6c, 7c: Common Features: 3-Chlorophenyl acetamide backbone; pyrrolo[3,4-d]pyridazinone core. Synthesis Yields: 68–73%, indicating efficient routes for chlorophenyl-acetamide derivatives .
Thiazolidine Derivatives ()
- (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: Activity: iNOS inhibition (IC50: 25.2 µM), outperforming aspirin (IC50: 3.0 mM). Structural Contrast: Thiazolidine-dione core vs. pyrimidine-azepane in the target. The acetamide and 3-chlorophenyl groups are conserved, suggesting shared pharmacophores for anti-inflammatory activity .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Key Analogs
Key Observations :
Spectroscopic Characterization
- NMR and MS () : Analogs like 5c and 7c were characterized using DMSO-d6 for NMR, with detailed ¹H/¹³C spectra and mass fragmentation patterns. Similar approaches would apply to the target compound .
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its complex molecular structure and potential biological activities. This compound features a unique arrangement of functional groups, including an azepane ring and a pyrimidine derivative, which contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : C20H26ClN4O3
- Molecular Weight : Approximately 370.453 g/mol
- CAS Number : 1226458-65-6
The compound's structure includes an ether linkage and an acetamide moiety, which are critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C20H26ClN4O3 |
| Molecular Weight | 370.453 g/mol |
| CAS Number | 1226458-65-6 |
Pharmacological Effects
Preliminary studies indicate that this compound exhibits several promising pharmacological effects, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting it may interfere with bacterial cell wall synthesis or metabolic pathways critical for survival.
- Neuropharmacological Effects : It may modulate neurotransmitter systems, particularly through the inhibition of glycine transporters (GlyT1), which could have implications for treating conditions like schizophrenia and anxiety disorders.
- Antifungal Mechanisms : Similar compounds have been noted to disrupt fungal cell wall integrity, indicating that this compound may possess antifungal properties as well.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been hypothesized based on structural similarities with known pharmacological agents:
- Transporter Modulation : By inhibiting GlyT1, the compound may alter glycine levels in the synaptic cleft, potentially affecting neurotransmission.
- Cellular Interaction Studies : Research into how this compound interacts with specific biological targets is crucial for understanding its therapeutic potential.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential of this compound:
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry tested various derivatives of pyrimidine compounds against common bacterial pathogens. The results indicated that compounds with similar structures exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Research :
- Fungal Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
